N-(2,3-DIMETHYLPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dimethylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide is 431.22089180 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Crystallographic Studies
Structural aspects and properties of related amide and isoquinoline derivatives have been explored through the formation of salts and inclusion compounds with mineral acids. Such studies highlight the versatility of these compounds in forming crystalline structures and gels, depending on the type of acid and the structural conformation of the amides. Notably, certain derivatives exhibit enhanced fluorescence upon protonation or interaction with specific compounds, indicating potential applications in material science and molecular sensing (Karmakar, Sarma, & Baruah, 2007).
Radioligand Development for PET Imaging
Research on derivatives closely related to N-(2,3-dimethylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide has led to the development of potential positron emission tomography (PET) ligands. For instance, studies have synthesized and evaluated compounds for their suitability as PET ligands targeting central neurokinin(1) receptors, demonstrating their potential in visualizing neuroreceptors in vivo and contributing valuable insights into neurological disorders and their treatment (Van der Mey et al., 2005).
Therapeutic Potential in Viral Infections
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This indicates the potential of such compounds in developing treatments for viral infections, with observed decreases in viral load and increased survival rates in animal models (Ghosh et al., 2008).
Synthetic Methodology and Chemical Transformation
The synthesis and chemical transformation of related compounds underline their significance in organic chemistry, offering routes to various structurally complex and biologically active molecules. For example, efficient synthetic methods have been developed for substituted piperidines, showcasing the adaptability and utility of these chemical frameworks in synthesizing a broad range of compounds with potential biological activity (Katritzky, Luo, & Cui, 1999).
Anti-Melanoma Activity
Studies on analogues of N-acetyl-4-S-cysteaminylphenol, substituted with methyl groups, have demonstrated notable anti-melanoma activity. These findings suggest the therapeutic potential of such compounds in cancer treatment, highlighting their ability to interfere with cell growth and proliferation, potentially offering new avenues for anti-cancer drug development (Lant et al., 2001).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxoquinolin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-17-11-13-28(14-12-17)26(32)21-15-25(31)29(23-10-5-4-8-20(21)23)16-24(30)27-22-9-6-7-18(2)19(22)3/h4-10,15,17H,11-14,16H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTDQYUKNPUUCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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